

ROCK2-IN-8 as a chemical probe for ROCK2 signaling

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Compound of Interest

Compound Name: *ROCK2-IN-8*

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ROCK2-IN-8: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **ROCK2-IN-8**, a potent and selective chemical probe for the serine/threonine kinase ROCK2. This document consolidates available data on its biochemical and cellular activity, outlines relevant experimental protocols, and visualizes its role within the ROCK2 signaling pathway.

Introduction to ROCK2 Signaling

Rho-associated coiled-coil containing protein kinase 2 (ROCK2) is a key effector of the small GTPase RhoA.[1] The RhoA/ROCK2 signaling pathway is a critical regulator of various cellular processes, including cytoskeletal dynamics, cell adhesion, migration, proliferation, and apoptosis.[1][2] Dysregulation of this pathway has been implicated in a multitude of diseases, including cardiovascular disorders, cancer, neurodegenerative conditions, and fibrosis, making ROCK2 a compelling therapeutic target.[3][4]

ROCK2 and its isoform ROCK1 share a high degree of homology within their kinase domains, presenting a challenge for the development of selective inhibitors.[5] However, isoform-specific functions are emerging, driving the need for selective chemical probes like **ROCK2-IN-8** to dissect the distinct roles of ROCK2 in health and disease.[5]

ROCK2-IN-8: A Potent and Selective Chemical Probe

ROCK2-IN-8 is an orally active, potent inhibitor of ROCK2. Its utility as a chemical probe stems from its ability to selectively modulate ROCK2 activity, enabling researchers to investigate the specific contributions of this kinase to cellular and physiological processes.

Biochemical and Cellular Activity

Limited public data is available for **ROCK2-IN-8**. The following tables summarize the known quantitative data for this probe.

Parameter	Value	Assay Type
IC50 (ROCK2)	7.2 nM	Biochemical Kinase Assay
IC50 (Cellular)	0.137 μ M	Inhibition of Myosin Light Chain Bisphosphorylation in A7r5 cells

Table 1: Biochemical and Cellular Potency of **ROCK2-IN-8**

A comprehensive kinase selectivity profile for **ROCK2-IN-8** against a broad panel of kinases is not publicly available at this time. Researchers are advised to perform such profiling to fully characterize its specificity.

Experimental Protocols

Detailed experimental protocols for assays involving **ROCK2-IN-8** are not widely published. However, the following sections provide generalized methodologies for key experiments relevant to characterizing ROCK2 inhibitors, which can be adapted for use with **ROCK2-IN-8**.

Biochemical Kinase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of ROCK2.

Materials:

- Recombinant human ROCK2 enzyme

- Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM β-glycerophosphate, 0.1 mM Na₃VO₄, 2 mM DTT)
- ATP
- Substrate (e.g., a biotinylated peptide)
- **ROCK2-IN-8** (or other test compounds)
- Detection reagents (e.g., phospho-specific antibody, streptavidin-HRP, and substrate for colorimetric or luminescent readout)
- Microplates

Protocol:

- Prepare serial dilutions of **ROCK2-IN-8** in DMSO and then dilute further in kinase buffer.
- In a microplate, add the recombinant ROCK2 enzyme to each well.
- Add the diluted **ROCK2-IN-8** or vehicle control (DMSO) to the wells and incubate for a predetermined time (e.g., 10-30 minutes) at room temperature to allow for inhibitor binding.
- Initiate the kinase reaction by adding a mixture of ATP and the substrate peptide to each well.
- Incubate the plate at 30°C for a specified period (e.g., 30-60 minutes).
- Stop the reaction by adding EDTA.
- Detect the amount of phosphorylated substrate using an appropriate method (e.g., ELISA-based with a phospho-specific antibody or a luminescence-based ATP consumption assay).
- Calculate the percentage of inhibition for each concentration of **ROCK2-IN-8** and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cellular Myosin Light Chain (MLC) Phosphorylation Assay

This assay assesses the ability of **ROCK2-IN-8** to inhibit ROCK2 activity within a cellular context by measuring the phosphorylation of a key downstream substrate, Myosin Light Chain (MLC).

Materials:

- A7r5 cells (rat aortic smooth muscle cells) or other suitable cell line
- Cell culture medium and supplements
- Serum-free medium
- Agonist to stimulate ROCK2 activity (e.g., U-46619, LPA, or serum)
- **ROCK2-IN-8**
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- Primary antibodies: anti-phospho-MLC (Thr18/Ser19), anti-total MLC
- Secondary antibody (HRP-conjugated)
- Western blot reagents and equipment

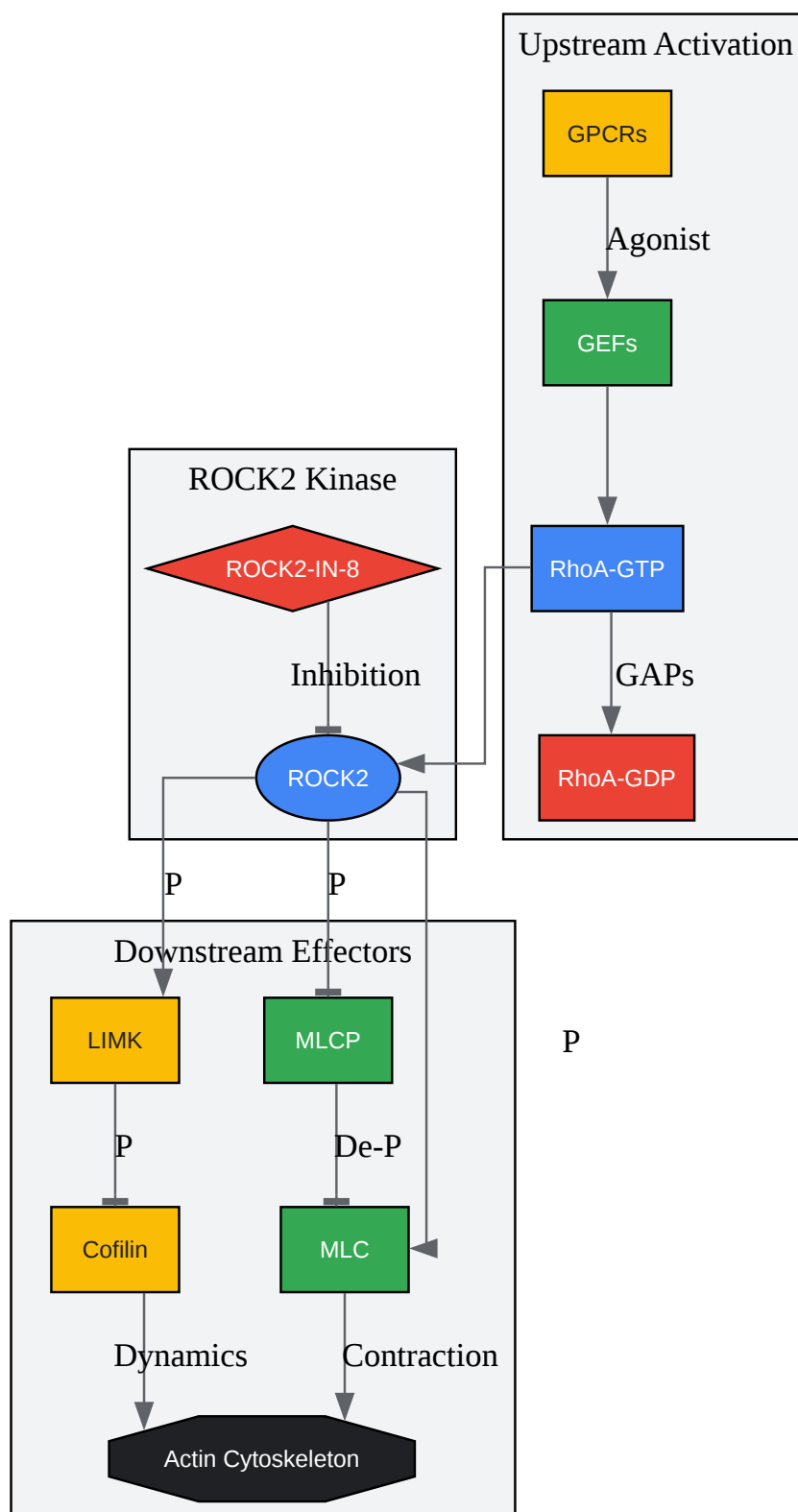
Protocol:

- Seed A7r5 cells in multi-well plates and grow to near confluence.
- Serum-starve the cells for 24 hours to reduce basal signaling.
- Pre-treat the cells with various concentrations of **ROCK2-IN-8** or vehicle control for 1-2 hours.
- Stimulate the cells with an agonist (e.g., 10% FBS for 10-20 minutes) to induce ROCK2-mediated MLC phosphorylation.

- Wash the cells with ice-cold PBS and lyse them in lysis buffer.
- Determine the protein concentration of the lysates.
- Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
- Block the membrane and probe with primary antibodies against phospho-MLC and total MLC.
- Incubate with the appropriate HRP-conjugated secondary antibody.
- Detect the signal using an enhanced chemiluminescence (ECL) substrate.
- Quantify the band intensities and normalize the phospho-MLC signal to the total MLC signal.
- Determine the IC₅₀ value for the inhibition of MLC phosphorylation.

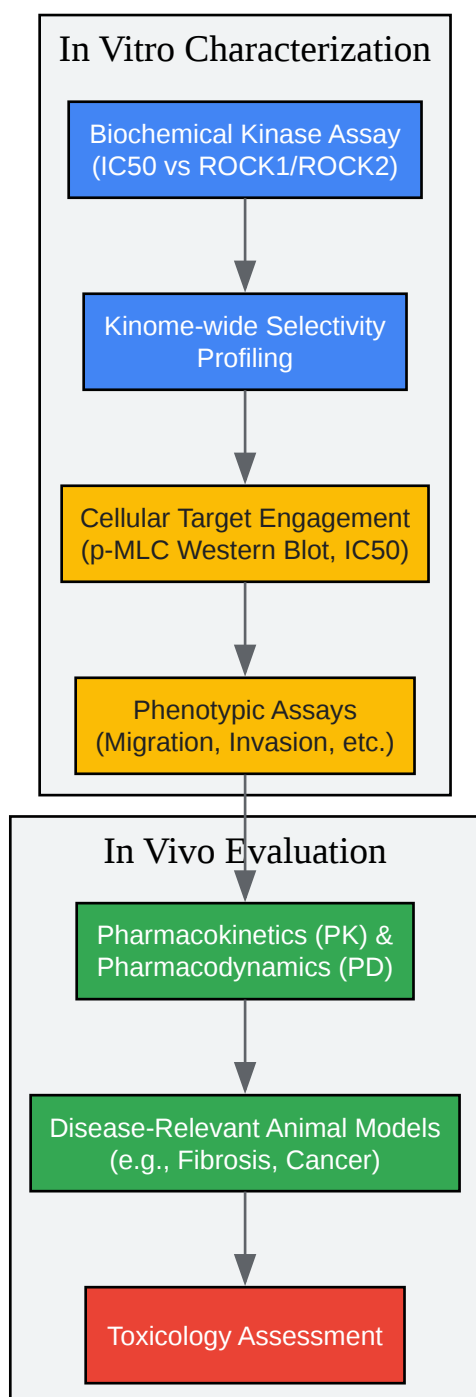
Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the ROCK2 signaling pathway and a typical experimental workflow for evaluating a ROCK2 inhibitor.



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Figure 1: Simplified ROCK2 Signaling Pathway.



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